
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole derivatives have been studied for their potential biological activities . For instance, 2-(1H-imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles have shown promising antimicrobial properties . Another study focused on imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives, which demonstrated cytotoxic activity against cancer cell lines .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of an imidazole compound with another reagent. For example, 1H-imidazole-2-carbaldehyde was reacted with thiosemicarbazide to form 2-(1H-imidazol-2-ylmethylidene)hydrazinecarbothioamide .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives can vary depending on the specific compounds and conditions. For instance, the reaction of 1H-imidazole-2-carbaldehyde with thiosemicarbazide resulted in the formation of 2-(1H-imidazol-2-ylmethylidene)hydrazinecarbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their specific structures. Techniques such as NMR can be used to analyze these properties .科学的研究の応用
Antifungal Activities
2-Aryl-1-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethane derivatives, related to the imidazole class, have demonstrated moderate to potent in vitro antifungal activity against Candida albicans and other Candida species. This research indicates the potential of these compounds in developing new antifungal agents (Massa et al., 1992).
Spectroscopic and Reactive Properties
Newly synthesized imidazole derivatives have been studied for their specific spectroscopic and reactive properties. The study included IR, FT-Raman, and NMR spectra analyses, providing insights into their molecular structure and reactivity. These properties are essential for understanding the potential applications of these compounds in various fields (Hossain et al., 2018).
Corrosion Inhibition
Imidazole derivatives have shown significant potential as corrosion inhibitors. A study demonstrated that these compounds could effectively inhibit corrosion on mild steel in acidic solutions. The research highlights the role of molecular structure in determining the efficiency of these inhibitors (Prashanth et al., 2021).
Synthetic Methodologies
Studies on the synthesis of imidazole derivatives, including those related to 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride, provide valuable information on the methodologies and techniques used in their production. This information is crucial for scaling up and optimizing the synthesis of these compounds for various applications (Ünaleroğlu et al., 2002).
Magnetic Properties
Research on hydrochloride crystals based on similar imidazole derivatives has explored their magnetic properties. Understanding the relationship between crystal structures and magnetic properties can open new avenues for these compounds in materials science and electronic applications (Yong et al., 2013).
Ionic Liquids and Catalysis
Imidazole derivatives have been used in the synthesis of protic hydroxylic ionic liquids with varied basicity, indicating potential applications in catalysis and as solvents. These studies contribute to the development of new materials with unique properties for industrial applications (Shevchenko et al., 2017).
作用機序
特性
IUPAC Name |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-16-10-4-2-3-9(7-10)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIPEPFBKBECED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2=NC=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

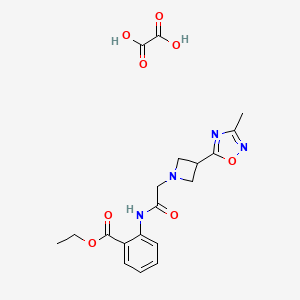
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2670758.png)
![2-(4-chlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2670760.png)
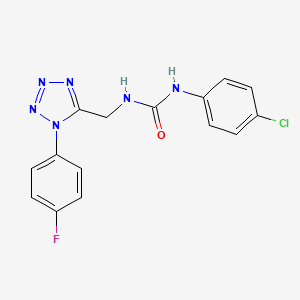
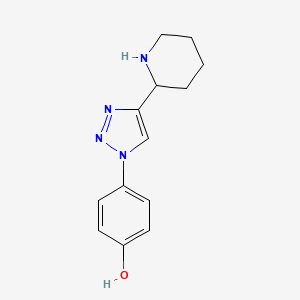
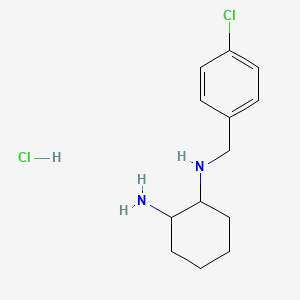
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2670765.png)
![8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2670767.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2670768.png)
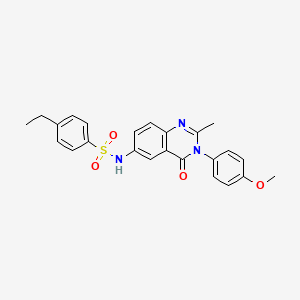
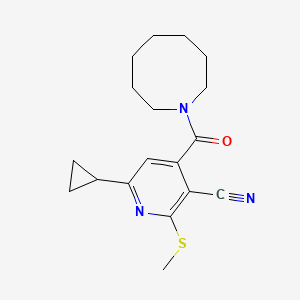

![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2670775.png)
